![molecular formula C12H24ClN3O2 B170025 Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride CAS No. 178312-58-8](/img/structure/B170025.png)
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
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Description
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride is a chemical compound used in scientific research. It is a derivative of piperazine and has been studied for its potential as a therapeutic agent.
Scientific Research Applications
Application in Janus Kinase 3 (JAK3) Inhibitors
- Summary of Application : This compound can be used for preparing Janus kinase 3 (JAK3) inhibitors . JAK3 is a useful target for immunosuppression and transplant rejection .
- Results or Outcomes : The outcomes of such research could lead to the development of new drugs for treating inflammatory disorders, autoimmune disorders, and cancer .
Application in Hepatitis C Virus (HCV) Protease Inhibitors
- Summary of Application : This compound can also be used in the preparation of a second class of HCV protease inhibitors .
- Results or Outcomes : The outcomes of this research could lead to the development of new drugs for treating HCV genotype 1 infection .
Application in Aminoglycoside Compounds
- Summary of Application : This compound can be used for preparing novel aminoglycoside compounds with antibacterial activity .
- Results or Outcomes : The outcomes of this research could lead to the development of new antibiotics .
Application in Protease Activated Receptor-1 (PAR-1) Antagonists
- Summary of Application : Bicyclic himbacine derivatives can be prepared which are useful as antagonists of the protease activated receptor-1 (PAR-1) and are predicted to be cannabis (CB2) receptor inhibitors .
- Results or Outcomes : The outcomes of this research could lead to the development of new drugs for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease .
Application in Phospho-inositol 3-kinase (P13K) Modulators
- Summary of Application : Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, can be prepared that modulate the activity of phospho-inositol 3-kinase (P13K) .
- Results or Outcomes : The outcomes of this research could lead to the development of new drugs for the treatment of diseases associated with P13K, including, for example, inflammatory disorders, immune-based disorders, cancer, and other diseases .
These applications span a range of scientific fields, including biochemistry, immunology, virology, and pharmacology, and have potential implications for the treatment of a variety of conditions, including inflammatory disorders, autoimmune disorders, cancer, HCV genotype 1 infection, and diseases associated with P13K .
properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;/h10,13H,4-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWVYUMNHDRQEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618657 |
Source
|
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | |
CAS RN |
178312-58-8 |
Source
|
Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.